molecular formula C11H14O4 B1590714 (R)-Ethyl 2-(4-hydroxyphenoxy)propanoate CAS No. 71301-98-9

(R)-Ethyl 2-(4-hydroxyphenoxy)propanoate

Cat. No. B1590714
CAS RN: 71301-98-9
M. Wt: 210.23 g/mol
InChI Key: ILYSHPJWNMPBPE-MRVPVSSYSA-N
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Description

“®-Ethyl 2-(4-hydroxyphenoxy)propanoate” is an organic compound with the molecular formula C11H14O4 . It has an average mass of 210.227 Da and a monoisotopic mass of 210.089203 Da . This compound is also known by other names such as “(2R)-2-(4-Hydroxyphénoxy)propanoate d’éthyle” in French, “Ethyl (2R)-2-(4-hydroxyphenoxy)propanoate”, and “Ethyl- (2R)-2-(4-hydroxyphenoxy)propanoat” in German .


Molecular Structure Analysis

The InChI code for “®-Ethyl 2-(4-hydroxyphenoxy)propanoate” is 1S/C11H14O4/c1-3-14-11(13)8(2)15-10-6-4-9(12)5-7-10/h4-8,12H,3H2,1-2H3 . This indicates the specific arrangement of atoms and bonds in the molecule.


Physical And Chemical Properties Analysis

“®-Ethyl 2-(4-hydroxyphenoxy)propanoate” is a compound with a molecular weight of 210.23 . It is typically stored in a dry room at normal temperature . The physical form can be liquid, solid, semi-solid, or lump .

Scientific Research Applications

Mechanism of Action

The mechanism of action for “®-Ethyl 2-(4-hydroxyphenoxy)propanoate” is not provided in the search results. This could be due to the compound’s use primarily as a raw material for the synthesis of other compounds or for chemical research .

properties

IUPAC Name

ethyl (2R)-2-(4-hydroxyphenoxy)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-3-14-11(13)8(2)15-10-6-4-9(12)5-7-10/h4-8,12H,3H2,1-2H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILYSHPJWNMPBPE-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H](C)OC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00509381
Record name Ethyl (2R)-2-(4-hydroxyphenoxy)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00509381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Ethyl 2-(4-hydroxyphenoxy)propanoate

CAS RN

71301-98-9
Record name Ethyl (2R)-2-(4-hydroxyphenoxy)propanoate
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URL https://commonchemistry.cas.org/detail?cas_rn=71301-98-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-(4-hydroxyphenoxy)propanoate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl (2R)-2-(4-hydroxyphenoxy)propanoate
Source EPA DSSTox
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Record name ethyl 2-(4-hydroxyphenoxy)propanoate
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Synthesis routes and methods I

Procedure details

While stirring a mixture of 22.5 g of ethyl 2-(4-formylphenoxy)propionate ([α]D25 =+51.5°) and 60 g of toluene at room temperature, 22.8 g of 40% peracetic acid was dropwise added. After stirring at 20° to 30° C. for 2 hours and at 50° C. for 2 hours, 0.2 g of water was added, and the mixture was stirred for 2 hours. After cooling the reaction mixture to room temperature, 40 g of water was added. The aqueous layer was separated. The organic layer was washed with 40 g of water, followed by washing twice with 40 g of a 5% sodium hydrogen carbonate aqueous solution, then with 40 g of a 5% sodium hydrogen sulfite aqueous solution and further with 40 g of water. Then, the reaction mixture was concentrated by distilling off toluene under reduced pressure, and subjected to distillation under reduced pressure, whereby 16.5 g of (+)-ethyl 2-(4-hydroxyphenoxy)propionate was obtained as a colorless transparent liquid. The boiling point was from 130° to 140° C./1 mmHg.
Quantity
22.5 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Name
peracetic acid
Quantity
22.8 g
Type
reactant
Reaction Step Two
Name
Quantity
40 g
Type
solvent
Reaction Step Three
Name
Quantity
0.2 g
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A mixture of 2.2 g of (+)-ethyl 2-(4-formylphenoxy)propionate ([α]D25 =+51.3° optical purity: 93%), 10 ml of methylene chloride and 2.6 g of m-chloroperbenzoic acid, was reacted for 2 hours under reflux, and after an addition of 0.5 g of water, further refluxed for 1 hour. After cooling, the reaction mixture was washed twice with 20 g of a 5% sodium hydrogen carbonate aqueous solution, then with 10 g of a 5% sodium hydrogen sulfite aqueous solution and further with 10 g of water. Then, the reaction mixture was concentrated by distilling off methylene chloride and then subjected to distillation under reduced pressure, whereby 1.1 g of ethyl 2-(4-hydroxyphenoxy)propionate was obtained as a colorless transparent liquid. The boiling point was from 130° to 140° C./1 mmHg. [α]D25 =+40.6°, optical punity: 90%
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step One
Name
Quantity
0.5 g
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

12.2 g of 4-hydroxybenzaldehyde, 30 g of (-)-ethyl lactate-tosylate ([α]D25 =-34.2°, optical purity: 96%), 20 g of potassium carbonate and 100 g of acetonitrile, were mixed, and the mixture was refluxed for 5 hours and then cooled to room temperature. The reaction mixture was treated in the same manner as in Reference Example 3, whereby 20.0 g of (+)-ethyl 2-(4-hydroxyphenoxy)propionate was obtained as a colorless transparent liquid. The boiling point was from 130° to 140° C./1 mmHg. [α]D25 =+51.5°, optical purity: 93%.
Quantity
12.2 g
Type
reactant
Reaction Step One
Name
(-)-ethyl lactate tosylate
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of (R)-Ethyl 2-(4-hydroxyphenoxy)propanoate in chemical synthesis?

A1: (R)-Ethyl 2-(4-hydroxyphenoxy)propanoate serves as a crucial chiral intermediate in the synthesis of Cyhalofop-butyl [, ]. This compound is not the final product itself but plays a vital role in achieving the desired stereochemistry and functionality in the final herbicide molecule.

Q2: How is (R)-Ethyl 2-(4-hydroxyphenoxy)propanoate synthesized, and what are the key improvements achieved in recent research?

A2: The synthesis starts from either D-lactic acid [] or (S)-methyl lactate []. Both routes involve esterification followed by reaction with p-toluenesulfonyl chloride to yield a key intermediate. This intermediate then undergoes a condensation reaction with hydroquinone to produce (R)-Ethyl 2-(4-hydroxyphenoxy)propanoate. Researchers have focused on optimizing this synthesis, particularly the condensation step. By refining reagents, raw materials, and procedures, the yield has been significantly increased from 76% to 92% with a GC purity reaching 96% []. This improved process offers advantages like readily available materials, mild reaction conditions, and reduced environmental impact, making it suitable for large-scale production.

Q3: How is the structure of (R)-Ethyl 2-(4-hydroxyphenoxy)propanoate confirmed?

A3: The synthesized (R)-Ethyl 2-(4-hydroxyphenoxy)propanoate is characterized using various spectroscopic techniques. Infrared (IR) spectroscopy and proton nuclear magnetic resonance (1H NMR) are employed to confirm the structure of the compound []. This ensures the correct connectivity and arrangement of atoms within the molecule. Additionally, Gas Chromatography (GC) is utilized to assess the purity of the synthesized compound, confirming its suitability for further synthetic steps [, ].

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